molecular formula C8H9ClFN B2923342 (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride CAS No. 1202353-16-9

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride

Cat. No.: B2923342
CAS No.: 1202353-16-9
M. Wt: 173.62
InChI Key: WMOARCBNYLOZQV-OJVGXKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride is a synthetic organic compound characterized by its unique cubane structure, which is a highly strained, cage-like hydrocarbon

Scientific Research Applications

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with unique properties, such as high energy density and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. The fluorination of cubane can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent amination involves the introduction of an amine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.

    Substitution: The fluorine and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, while the amine group facilitates interactions with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorocubane: Lacks the amine group, resulting in different reactivity and applications.

    Cubane-1-amine:

    Fluorinated amines: Compounds with similar functional groups but different core structures.

Uniqueness

(1s,2R,3r,8S)-4-fluorocuban-1-amine hydrochloride is unique due to its cubane core, which imparts high strain energy and reactivity

Properties

IUPAC Name

4-fluorocuban-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOARCBNYLOZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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